![molecular formula C19H21ClN4O2S B6341484 tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate CAS No. 1198278-11-3](/img/structure/B6341484.png)
tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
Tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.1073748 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by its molecular formula C15H18ClN3O2 and has a molecular weight of approximately 296.79 g/mol. The synthesis typically involves the reaction of piperazine derivatives with substituted pyridines and thiophenes, resulting in a complex structure that may exhibit various biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar piperazine derivatives. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations (0.78–3.125 μg/mL) comparable to last-resort antibiotics like vancomycin . This suggests that this compound may also possess similar properties.
The mechanism of action for related compounds often involves the depolarization of bacterial membranes, leading to a dissipation of the membrane potential, which is crucial for bacterial survival. This mechanism has been confirmed through studies showing that these compounds can disrupt the integrity of bacterial cell membranes .
Case Studies
- Antibacterial Activity Against Resistant Strains : A study on a structurally similar compound showed potent activity against biofilm-forming strains of Staphylococcus epidermidis, indicating its potential utility in treating infections caused by resistant bacterial strains .
- Cytotoxicity Assessments : In vitro cytotoxicity tests on mammalian cell lines revealed that certain piperazine derivatives exhibited selectivity for bacterial cells over mammalian cells, suggesting a favorable therapeutic index for further development as antibacterial agents .
Data Tables
Compound | Activity | Concentration (μg/mL) | Target Bacteria |
---|---|---|---|
Compound 44 | Antibacterial | 0.78 - 3.125 | MRSA |
Compound X | Antibacterial | 1.0 - 5.0 | VREfm |
This compound | TBD | TBD | TBD |
Scientific Research Applications
Drug Development
Tert-butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, studies on related piperazine derivatives have demonstrated their effectiveness in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Future investigations could focus on the efficacy of this compound against different cancer cell lines.
Neuropharmacology
The piperazine moiety is known for its psychoactive properties, and derivatives have been studied for their effects on neurotransmitter systems. This compound could potentially modulate serotonin or dopamine receptors, which are crucial in treating mood disorders and schizophrenia.
Case Study: Receptor Binding Studies
Preliminary receptor binding studies could be conducted to evaluate the affinity of this compound for serotonin and dopamine receptors. Such studies would provide insights into its potential as an antidepressant or antipsychotic medication.
Antimicrobial Properties
The presence of the chlorothiophene group suggests possible antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal effects.
Case Study: Antibacterial Screening
A systematic screening against various bacterial strains could elucidate the antimicrobial efficacy of this compound. This research could lead to the development of new antibiotics, particularly in an era of rising antibiotic resistance.
Material Science
Beyond biological applications, this compound may find utility in material science, particularly in developing polymeric materials with enhanced properties due to its chemical structure.
Case Study: Polymer Additives
Incorporating this compound into polymer matrices could improve mechanical strength or thermal stability, making it suitable for various industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-19(2,3)26-18(25)24-10-8-23(9-11-24)17-13(12-21)4-5-14(22-17)15-6-7-16(20)27-15/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTIBUCNPIONSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=C(S3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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